molecular formula C23H22N4O2 B4415593 N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide

Cat. No. B4415593
M. Wt: 386.4 g/mol
InChI Key: VOBPQPXQIQTYII-UHFFFAOYSA-N
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has shown potential therapeutic effects in various neurological disorders. It was first synthesized in 2008 by a team of researchers at the University of California, San Diego.

Mechanism of Action

N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to enhanced synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and synaptic plasticity, N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide has also been shown to reduce neuroinflammation and oxidative stress in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide is its selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide. Another area of interest is the investigation of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Finally, there is a need for further research on the pharmacokinetics and safety of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide in humans.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. In preclinical studies, N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity.

properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22(19-9-6-12-24-17-19)25-20-10-4-5-11-21(20)26-13-15-27(16-14-26)23(29)18-7-2-1-3-8-18/h1-12,17H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBPQPXQIQTYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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